

A Technical Guide to 2-Methyl-1-butanol as a Primary Alcohol

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Compound of Interest

Compound Name: 2-Methyl-1-butanol

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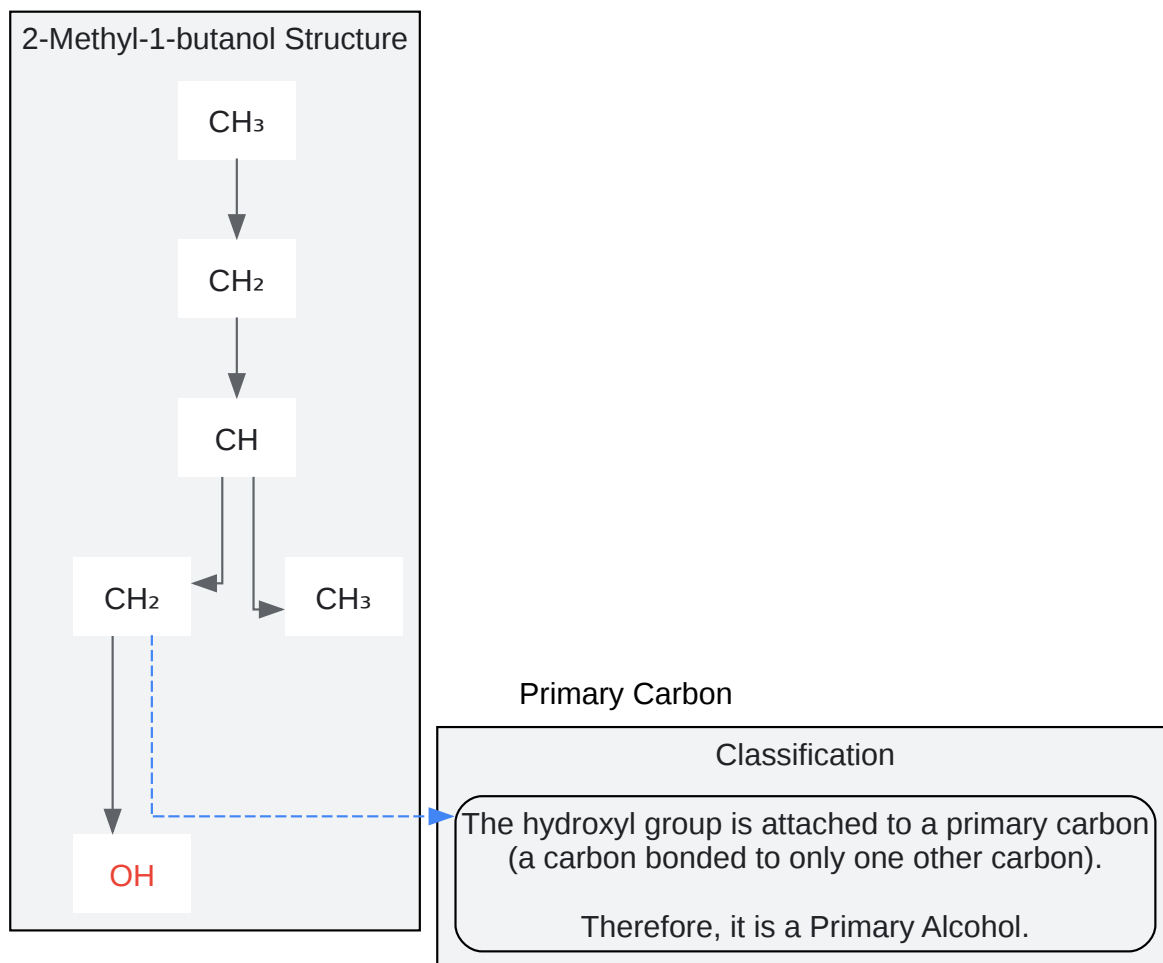
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Methyl-1-butanol**, focusing on its classification, characteristic reactions, and experimental protocols that define its role as a primary alcohol. It is intended to be a resource for professionals in research, chemical synthesis, and drug development who utilize chiral building blocks and alcohol functionalities in their work.

Introduction: Classification and Structure

2-Methyl-1-butanol (IUPAC name: 2-methylbutan-1-ol) is an organic compound and one of several isomers of amyl alcohol.^[1] Structurally, it is classified as a primary alcohol. This classification is determined by the position of the hydroxyl (-OH) group, which is bonded to a carbon atom that is, in turn, bonded to only one other carbon atom.^{[2][3][4]} This structural feature is the primary determinant of its chemical reactivity, particularly in oxidation and esterification reactions.

The molecule is also chiral, existing as two enantiomers, (S)-(-) and (R)-(+), making it a valuable chiral building block in asymmetric synthesis.^{[5][6]} It is a colorless liquid at room temperature with a characteristic fruity or alcoholic odor.^{[2][7]}



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Caption: Structure and classification of **2-Methyl-1-butanol**.

Physicochemical Properties

The quantitative physical and chemical properties of **2-Methyl-1-butanol** are summarized in the table below. These properties are essential for its application as a solvent, reagent, and for designing reaction and purification protocols.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ O	[2]
Molecular Weight	88.15 g/mol	[2]
CAS Number	137-32-6	[7]
Appearance	Colorless liquid	[2][7]
Boiling Point	128 °C	[2][7]
Melting Point	< -70 °C	[2]
Density	0.816 g/cm ³ (at 20 °C)	[2]
Flash Point	~50 °C	[7]
Solubility in Water	Slightly soluble	[7]
Solubility in Organic Solvents	Miscible with alcohol and ether	[2][7]

Table 1: Key Physicochemical Properties of **2-Methyl-1-butanol**.

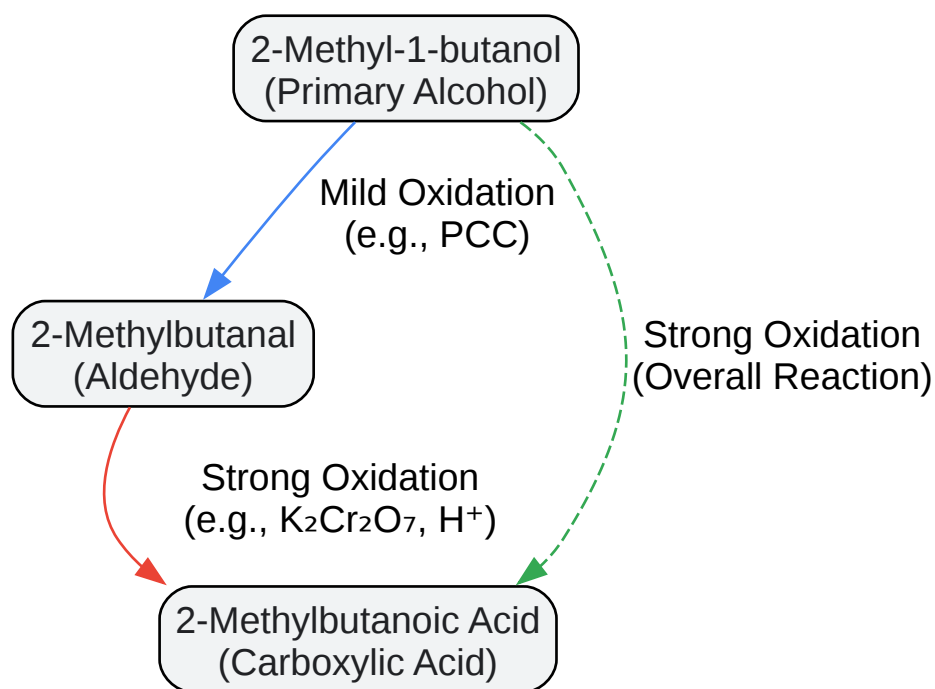
Core Reactivity as a Primary Alcohol

The chemical behavior of **2-Methyl-1-butanol** is dominated by the reactivity of its primary alcohol functional group. The two most characteristic reactions demonstrating this role are oxidation and esterification.

Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[8] The final product depends on the choice of oxidizing agent and the reaction conditions employed.[9][10]

- **Partial Oxidation to Aldehyde:** Using a mild oxidizing agent, **2-Methyl-1-butanol** is converted to 2-methylbutanal. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, as it typically stops the oxidation at the aldehyde stage.[9][11]
- **Complete Oxidation to Carboxylic Acid:** In the presence of strong oxidizing agents, such as potassium permanganate (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄), the oxidation proceeds past the aldehyde to form 2-methylbutanoic acid.[10][12][13] The

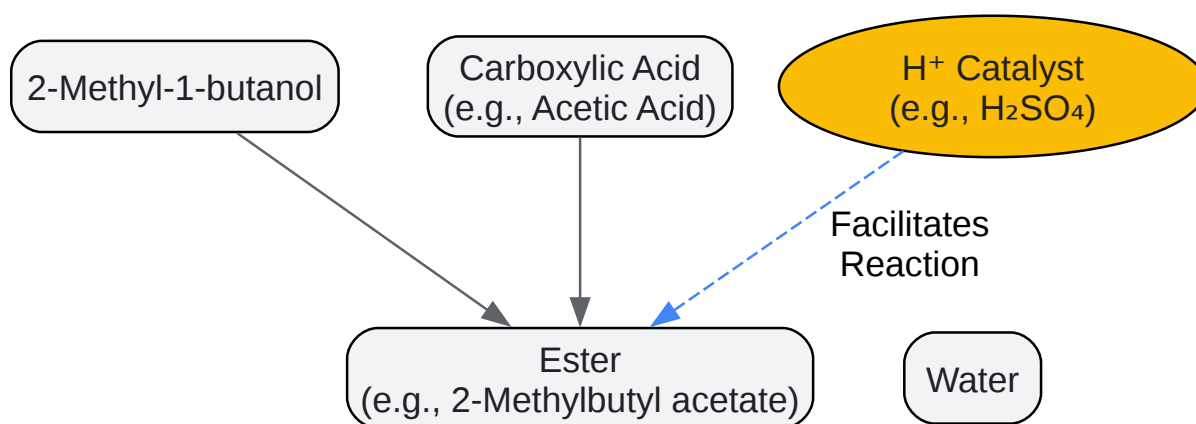
initial orange color of the dichromate(VI) solution turns green as it is reduced to chromium(III) ions, indicating a positive reaction.[8]



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Caption: Oxidation pathways of **2-Methyl-1-butanol**.

2-Methyl-1-butanol readily undergoes esterification when reacted with a carboxylic acid in the presence of an acid catalyst (e.g., H_2SO_4).^{[7][14]} This equilibrium reaction, known as Fischer esterification, produces an ester and water.^[15] The reaction is fundamental to the synthesis of various flavor and fragrance compounds, where **2-Methyl-1-butanol** provides the "active amyl" group.^{[5][7]}



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Caption: Fischer esterification of **2-Methyl-1-butanol**.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and associated data for the key reactions of **2-Methyl-1-butanol**.

This procedure is adapted from a validated method for the selective oxidation of primary alcohols to aldehydes.[16]

Objective: To synthesize (S)-(+)-2-methylbutanal from (S)-(-)-**2-methyl-1-butanol**.

Reagents & Equipment:

- (S)-(-)-**2-Methyl-1-butanol**
- 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
- Potassium bromide (KBr)
- Aqueous sodium hypochlorite (NaOCl) solution
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃)

- Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_4$)
- Magnesium sulfate (MgSO_4)
- Reaction flask, stir bar, dropping funnel, ice bath, separatory funnel, distillation apparatus

1. Charge flask with alcohol, TEMPO, KBr, and CH_2Cl_2 . Cool to 0°C .



2. Add aqueous $\text{NaOCl}/\text{NaHCO}_3$ solution dropwise while maintaining 0°C .



3. Stir vigorously until reaction is complete (monitor by GC).



4. Separate organic and aqueous layers.



5. Wash organic layer with HCl/KI, then $\text{Na}_2\text{S}_2\text{O}_4$, then brine.



6. Dry organic layer over MgSO_4 and filter.



7. Distill under atmospheric pressure to isolate pure 2-methylbutanal.

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Caption: Experimental workflow for the oxidation of **2-Methyl-1-butanol**.

Procedure:

- A reaction flask is charged with (S)-(-)-**2-methyl-1-butanol**, TEMPO, aqueous potassium bromide, and dichloromethane.[16]
- The mixture is cooled to 0°C in an ice bath.[16]
- An aqueous solution of sodium hypochlorite and sodium bicarbonate is added dropwise via a dropping funnel, maintaining the internal temperature at approximately 0°C.[16]
- The reaction is stirred vigorously until gas chromatography (GC) analysis indicates the consumption of the starting alcohol.[16]
- The layers are separated. The aqueous phase is extracted with dichloromethane.[16]
- The combined organic phases are washed sequentially with an acidic solution of potassium iodide, a 10% aqueous sodium thiosulfate solution, and finally with brine.[16]
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed.[16]
- The crude product is purified by distillation at atmospheric pressure to yield pure (S)-(+)-2-methylbutanal.[16]

Parameter	Value	Reference(s)
Reactant	(S)-(-)-2-Methyl-1-butanol	[16]
Product	(S)-(+)-2-Methylbutanal	[16]
Catalyst System	TEMPO / KBr / NaOCl	[16]
Solvent	Dichloromethane (CH ₂ Cl ₂)	[16]
Temperature	0 °C	[16]
Yield	82-84%	[16]

Table 2: Summary of Experimental Data for Oxidation to 2-Methylbutanal.

Spectroscopic Data for Identification

Spectroscopic analysis is critical for confirming the structure of **2-Methyl-1-butanol** and its reaction products.

Compound	Technique	Key Signals / Peaks (cm ⁻¹ or δ ppm)	Reference(s)
2-Methyl-1-butanol	¹ H NMR (CDCl ₃)	δ 3.4-3.5 (m, -CH ₂ OH), 2.18-2.33 (m), 1.64-1.85 (m), 1.33-1.54 (m), 1.09 (d), 0.94 (t)	[16][17]
	¹³ C NMR (CDCl ₃)	δ 67.84 (-CH ₂ OH), 37.48, 25.94, 16.20, 11.35	[2]
	IR (film)	~3350 (broad, O-H stretch), 2970-2890 (C-H stretch), ~1050 (C-O stretch)	[16]
2-Methylbutanal	¹ H NMR (CDCl ₃)	δ 9.63 (d, -CHO), 2.18-2.33 (m), 1.64-1.85 (m), 1.33-1.54 (m), 1.09 (d), 0.94 (t)	[16]
	IR (film)	2820, 2710 (Aldehyde C-H stretch), 1725 (strong, C=O stretch)	[16]
2-Methylbutanoic Acid	IR (film)	~3000 (very broad, O-H stretch), 1710 (strong, C=O stretch)	[10][12]

Table 3: Characteristic Spectroscopic Data for **2-Methyl-1-butanol** and its Oxidation Products.

Applications in Research and Drug Development

As a chiral primary alcohol, **2-Methyl-1-butanol** is a significant intermediate in the pharmaceutical and fine chemical industries.[5][18][19]

- **Chiral Building Block:** The enantiomerically pure forms are used to introduce the chiral 'active amyl' group into complex molecules, which is crucial for the synthesis of optically active pharmaceutical ingredients (APIs).[\[5\]](#)[\[6\]](#)[\[19\]](#)
- **Synthetic Intermediate:** Its primary alcohol functionality allows for its conversion into a wide range of other functional groups, including aldehydes, carboxylic acids, and esters, making it a versatile starting material.[\[7\]](#)[\[18\]](#)
- **Biofuel Potential:** Its branched structure and hydrophobicity have led to research into its use as a potential biofuel.[\[1\]](#)

In summary, the classification of **2-Methyl-1-butanol** as a primary alcohol is well-established by its structure and confirmed by its characteristic oxidation and esterification reactions. A thorough understanding of these properties and the associated experimental protocols is essential for its effective use in advanced chemical synthesis.

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